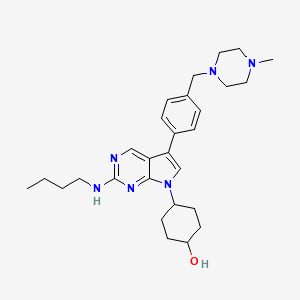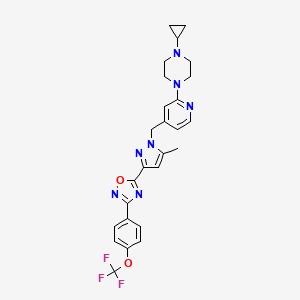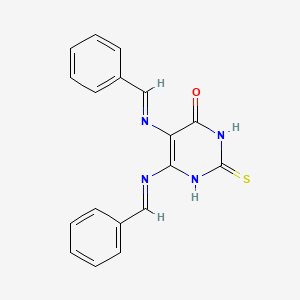
SCR7
描述
SCR7 是一种化学化合物,以其作为 DNA 连接酶 IV 的特异性抑制剂而闻名。这种酶对于非同源末端连接 (NHEJ) 途径至关重要,该途径是修复 DNA 中双链断裂的主要机制。 通过抑制 DNA 连接酶 IV,this compound 有效地阻断了 NHEJ 途径,从而提高了基因编辑应用中同源重组修复 (HDR) 的效率 .
科学研究应用
SCR7 在科学研究中具有广泛的应用:
化学: 用作研究 DNA 修复机制和开发新的化学反应的试剂。
生物学: 用于基因编辑技术,特别是在提高 CRISPR/Cas9 介导的 HDR 的效率方面.
医学: 由于其能够抑制癌细胞的 DNA 修复,使其更容易受到化学疗法和放射治疗的影响,因此被研究作为潜在的抗癌药物.
工业: 用于开发新的生物技术工具和工艺.
作用机制
SCR7 通过与 DNA 连接酶 IV 的 DNA 结合域结合来发挥其作用,从而抑制其与 DNA 的相互作用。这种抑制作用阻断了 NHEJ 途径,导致 HDR 介导的修复增加。 分子靶标包括 DNA 连接酶 IV 和参与 DNA 修复途径的其他蛋白质 .
生化分析
Biochemical Properties
SCR7 plays a crucial role in biochemical reactions by inhibiting the nonhomologous DNA end-joining pathway. This compound specifically targets the enzyme Ligase IV, which is essential for the NHEJ process. By binding to Ligase IV, this compound prevents the ligation of DNA double-strand breaks, thereby inhibiting the repair of damaged DNA . This interaction is highly specific, as this compound does not significantly affect other ligases such as Ligase I and Ligase III . Additionally, this compound has been shown to interact with other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death . This compound has been shown to decrease the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process . These effects make this compound a promising candidate for cancer therapy, as it can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Ligase IV, a key enzyme in the nonhomologous DNA end-joining pathway. By binding to Ligase IV, this compound inhibits the ligation of DNA double-strand breaks, preventing the repair of damaged DNA . This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells . Additionally, this compound has been shown to affect other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway . The compound’s specificity for Ligase IV ensures minimal off-target effects, making it a potent and selective inhibitor of the NHEJ pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its inhibitory effects on the NHEJ pathway, leading to sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the NHEJ pathway and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the NHEJ pathway . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to DNA repair. The compound interacts with enzymes and cofactors involved in the nonhomologous DNA end-joining pathway, including Ligase IV and other DNA repair proteins . By inhibiting these enzymes, this compound disrupts the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on the nonhomologous DNA end-joining pathway . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA repair proteins and enzymes involved in the nonhomologous DNA end-joining pathway . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . Once in the nucleus, this compound binds to Ligase IV and other DNA repair proteins, inhibiting the repair of DNA double-strand breaks and inducing apoptosis in cancer cells . This specific localization ensures that this compound exerts its effects precisely where they are needed, minimizing off-target effects and enhancing its therapeutic potential .
准备方法
合成路线和反应条件
SCR7 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 特定反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对成本效益和可扩展性进行了优化,确保了一致的质量和纯度。 高级技术如高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型
SCR7 主要由于其官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件
取代反应: 常见试剂包括卤化剂和亲核试剂。典型条件包括中等温度和惰性气氛。
氧化反应: 在受控条件下使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成具有不同官能团的 this compound 的各种衍生物 .
相似化合物的比较
类似化合物
RS-1: 另一种通过稳定 RAD51 蛋白来增强 HDR 的化合物。
NU7441: 一种 DNA 依赖性蛋白激酶抑制剂,也影响 NHEJ 途径.
独特性
SCR7 在特异性抑制 DNA 连接酶 IV 方面是独一无二的,使其在阻断 NHEJ 途径方面特别有效。 这种特异性允许更精确的基因编辑,对癌症治疗具有重大意义 .
属性
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVCWPRIZJJRJ-LWRDCAMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417353-16-2 | |
| Record name | 1417353-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCR7?
A1: this compound primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].
Q2: What are the downstream effects of this compound-mediated NHEJ inhibition?
A2: Inhibition of NHEJ by this compound leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers focus on the biological activity of this compound, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of this compound, a DNA ligase inhibitor." [].
Q5: How does this compound perform under various conditions?
A5: The provided research papers primarily focus on the biological activity of this compound and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.
Q6: How do structural modifications of this compound impact its activity and potency?
A6: Studies have shown that the cyclized and oxidized forms of this compound (this compound-cyclized and this compound-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized this compound derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to this compound [].
Q7: Has the impact of this compound modification on its selectivity been investigated?
A7: While this compound is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, this compound-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].
Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?
A9: Researchers have explored encapsulating this compound in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of this compound in cancer cell lines [, ]. Additionally, a water-soluble version of this compound, named water-soluble this compound (WS-SCR7) has been synthesized to address solubility limitations [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: While the provided research papers focus on the in vitro and in vivo efficacy of this compound, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.
Q10: What cell-based assays have been used to study the efficacy of this compound?
A11: Various cell-based assays have been employed to assess this compound efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.
Q11: Has this compound been tested in animal models, and what are the findings?
A12: Yes, this compound has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, this compound administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].
Q12: Are there known resistance mechanisms to this compound?
A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss this compound resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.
Q13: What is the safety profile of this compound?
A13: Although preclinical studies in mice models suggest minimal side effects with this compound treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.
Q14: What tools and resources are essential for efficient research on this compound?
A14: Efficient research on this compound necessitates access to various tools and resources, including:
Q15: What are the key milestones in the research on this compound?
A15: The research journey of this compound is marked by several key milestones:
- Initial discovery: The identification of this compound as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].
- Characterization of this compound derivatives: Subsequent studies explored the synthesis and characterization of various this compound derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].
- Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver this compound effectively [, ].
- In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of this compound, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].
Q16: What are the potential cross-disciplinary applications of this compound research?
A16: this compound research extends beyond oncology and holds promise for applications in various fields, including:
- Infectious diseases: this compound has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].
- Genetic disorders: Researchers are exploring the use of this compound in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)
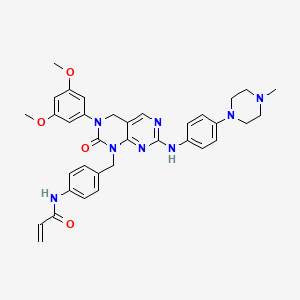
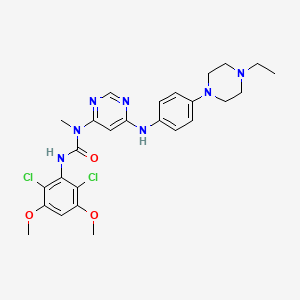
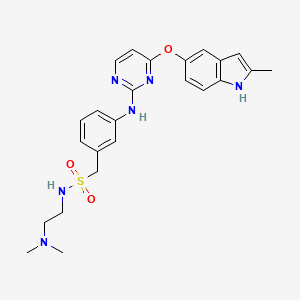

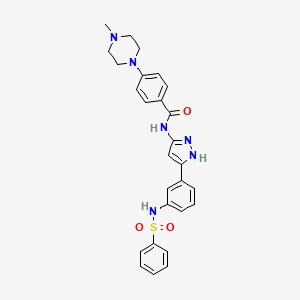
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
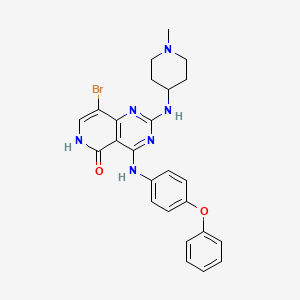
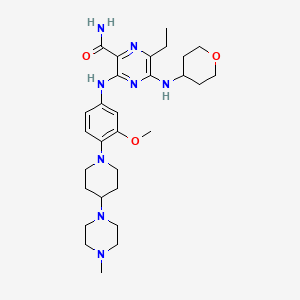
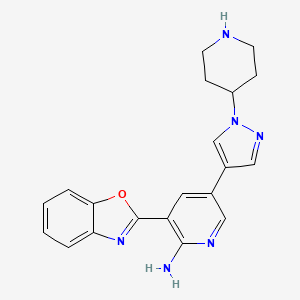
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

